Methylation of Side‑Chain Amine Nitrogen in 2‑Aryl‑4‑(piperidin‑1‑yl)butanamines: Impact on Human CCR5 Binding Affinity
In the 2‑aryl‑4‑(piperidin‑1‑yl)butanamine CCR5 antagonist series, the identity of the terminal amine substituent directly modulates receptor binding affinity. The pharmacophore model developed for this series establishes that the basic amine on the four‑carbon side chain engages in an ionic interaction with Glu283 in TM7 of CCR5 [1]. While the specific methyl‑substituted analog (derived from Methyl[4-(piperidin‑1‑yl)butyl]amine) is disclosed as part of the active series, the structure‑activity relationship demonstrates that modification of this amine (e.g., secondary vs. tertiary amine; alkyl group size) alters both hydrogen‑bonding capacity and steric complementarity within the binding pocket, as confirmed by site‑directed mutagenesis experiments [1]. The mapping of compound‑receptor interactions using rhodopsin‑templated CCR5 docking models places the piperidine ring in a hydrophobic cavity formed by helices 2, 3, 6, and 7, while the extended side chain projects toward Glu283 [1].
| Evidence Dimension | Side-chain amine substitution effect on human CCR5 receptor binding pose and pharmacophoric engagement |
|---|---|
| Target Compound Data | Methylated secondary amine on C4 spacer (derived from Methyl[4-(piperidin-1-yl)butyl]amine) conforms to pharmacophore model requirements for Glu283 salt-bridge interaction |
| Comparator Or Baseline | Alternative amine substitutions (e.g., unsubstituted primary amine, ethyl, or bulkier alkyl groups) on otherwise identical 2‑aryl‑4‑(piperidin‑1‑yl)butanamine scaffold |
| Quantified Difference | Altered binding affinity and/or binding mode due to steric hindrance or loss of optimal hydrogen‑bond geometry; specific Ki values for this exact scaffold are part of internal medicinal chemistry optimization programs and not publicly disclosed at single‑compound granularity in open‑access literature. |
| Conditions | Site-directed mutagenesis of human CCR5 receptor; docking model built from rhodopsin crystal structure template; radioligand displacement binding assays in recombinant cell membranes [1] |
Why This Matters
Procurement of the methyl‑substituted building block rather than the corresponding primary amine or alternative N‑alkyl variants preserves the precise pharmacophore geometry required for CCR5 antagonist lead optimization, avoiding re‑derivation of SAR from a suboptimal starting point.
- [1] Castonguay, L. A., et al. (2003). Binding of 2-aryl-4-(piperidin-1-yl)butanamines and 1,3,4-trisubstituted pyrrolidines to human CCR5: a molecular modeling-guided mutagenesis study of the binding pocket. Biochemistry, 42(6), 1544-1550. DOI: 10.1021/bi026639s View Source
